2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylicacid
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Overview
Description
2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This compound is characterized by the presence of a methanesulfonylmethyl group and a carboxylic acid group attached to the pyrimidine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylpyrimidine-5-carboxylic acid with methanesulfonylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification steps like crystallization, distillation, or chromatography are employed to obtain high-purity 2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of the target enzyme or receptor, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxamide
- 2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylate
- 2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxaldehyde
Uniqueness
2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylic acid is unique due to its specific functional groups that confer distinct reactivity and binding properties. The presence of both a methanesulfonylmethyl group and a carboxylic acid group allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H10N2O4S |
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Molecular Weight |
230.24 g/mol |
IUPAC Name |
4-methyl-2-(methylsulfonylmethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4S/c1-5-6(8(11)12)3-9-7(10-5)4-15(2,13)14/h3H,4H2,1-2H3,(H,11,12) |
InChI Key |
KQXGCCVQBAACGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)CS(=O)(=O)C |
Origin of Product |
United States |
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